Cyclization Yield Comparison: Diethyl 2-(but-3-yn-1-yl)malonate vs. Internal Alkyne and Alkene Analogs
Under identical iodocarbocyclization conditions, diethyl 2-(but-3-yn-1-yl)malonate yields a four-membered ring product in moderate yield, whereas an iodo-substituted internal alkyne analog produces the target product in 91% yield, and a tert-butyl ester derivative yields 60% [1]. This demonstrates that the terminal alkyne in the but-3-yn-1-yl chain enables distinct cyclization pathways (four-membered ring formation) compared to internal alkynes, albeit with lower efficiency.
| Evidence Dimension | Cyclization Yield |
|---|---|
| Target Compound Data | Moderate yield (specific numerical yield not provided in source) |
| Comparator Or Baseline | Iodo-substituted internal alkyne analog: 91% yield; tert-butyl ester analog: 60% yield |
| Quantified Difference | Target compound yields moderate yield; internal alkyne analog yields 91% (31 percentage points higher than 60% baseline for tert-butyl ester) |
| Conditions | Iodocarbocyclization reaction conditions (Ti(OR)4, I2) in dichloromethane |
Why This Matters
Procurement of diethyl 2-(but-3-yn-1-yl)malonate is justified when a terminal alkyne is required to access specific four-membered ring scaffolds, despite lower yields compared to internal alkyne analogs.
- [1] Scite.ai. (n.d.). Ionic iodocarbocyclization reactions of 4-alkenyl- and 4-alkynylmalonate derivatives. Retrieved from https://scite.ai/reports/ionic-iodocarbocyclization-reactions-of-4-alkenyl-ppg1Db View Source
